

# Application Notes and Protocols: Synthesis of BAY-1082439 Utilizing Ethyl 2-methylnicotinate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 2-methylnicotinate*

Cat. No.: *B161284*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides detailed application notes and experimental protocols for the synthesis of BAY-1082439, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor. A key starting material in this synthetic route is **Ethyl 2-methylnicotinate**, which serves as a precursor to the 2-methylnicotinamide warhead of the final compound. The synthesis involves a multi-step sequence, including the formation of the core 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, introduction of a chiral side chain, and a final amidation reaction. The protocols provided herein are based on established synthetic methodologies for structurally related compounds and information from relevant patents.

## Introduction

BAY-1082439, with the IUPAC name N-{8-[(2R)-2-Hydroxy-3-(4-morpholinyl)propoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}-2-methylnicotinamide, is a promising anti-cancer agent that targets the PI3K signaling pathway.<sup>[1]</sup> Dysregulation of this pathway is a frequent event in various human cancers, leading to uncontrolled cell growth and survival.<sup>[1]</sup> BAY-1082439 exhibits a balanced inhibitory profile against PI3K $\alpha$  and PI3K $\beta$  isoforms.<sup>[2]</sup> The synthesis of this complex molecule can be achieved through a convergent strategy, where a key intermediate, **Ethyl 2-methylnicotinate**, is elaborated and coupled with a functionalized 2,3-dihydroimidazo[1,2-c]quinazoline core.

## Synthesis Overview

The overall synthetic strategy for BAY-1082439, starting from **Ethyl 2-methylNicotinate**, can be divided into three main stages:

- Synthesis of the 2-MethylNicotinic Acid Warhead: This involves the hydrolysis of **Ethyl 2-methylNicotinate** to the corresponding carboxylic acid.
- Synthesis of the 2,3-Dihydroimidazo[1,2-c]quinazoline Core: This multi-step process involves the construction of the tricyclic core and the introduction of the methoxy and the chiral hydroxy-aminopropoxy side chain.
- Final Amidation: The final step is the coupling of the 2-methylnicotinic acid with the amino group of the quinazoline core to yield BAY-1082439.



[Click to download full resolution via product page](#)

A high-level overview of the synthetic workflow for BAY-1082439.

## Experimental Protocols

## Stage 1: Synthesis of 2-Methylnicotinic Acid from Ethyl 2-methylnicotinate

This procedure outlines the hydrolysis of **Ethyl 2-methylnicotinate** to 2-methylnicotinic acid.

### Materials:

- **Ethyl 2-methylnicotinate**
- Lithium hydroxide monohydrate ( $\text{LiOH}\cdot\text{H}_2\text{O}$ )
- Tetrahydrofuran (THF)
- Water
- 3N Hydrochloric acid (HCl)

### Protocol:

- To a solution of **Ethyl 2-methylnicotinate** (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (1:1 v/v), add lithium hydroxide monohydrate (1.1 eq).
- Stir the reaction mixture at room temperature for 30 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
- To the remaining aqueous solution, add 3N HCl to adjust the pH to approximately 3-4, resulting in the precipitation of the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-methylnicotinic acid as a white solid.

| Reactant/Product         | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield |
|--------------------------|----------------------------|-------------|--------|-------|
| Ethyl 2-methylnicotinate | 165.19                     | 1.0         | >98%   | -     |
| 2-Methylnicotinic Acid   | 137.14                     | -           | >99%   | ~99%  |

Table 1: Quantitative data for the synthesis of 2-Methylnicotinic Acid.

## Stage 2: Synthesis of the 2,3-Dihydroimidazo[1,2-c]quinazoline Core (Adapted from Copanlisib Synthesis)

The synthesis of the core intermediate, 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine, is a multi-step process. The following is a representative protocol adapted from the synthesis of the structurally similar compound, copanlisib.

### Step 2a: Synthesis of 5-Amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline

This intermediate is synthesized from a substituted benzonitrile precursor through a series of reactions including reduction, cyclization, and amination.

### Step 2b: Introduction of the Chiral Side Chain

- To a mixture of 5-amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline (1.0 eq) and potassium carbonate ( $K_2CO_3$ , 2.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add (2R)-glycidyl nosylate or a similar chiral epoxide synthon (1.2 eq).
- Heat the reaction mixture to approximately 80-90 °C and stir for several hours.
- Monitor the reaction by TLC.
- Upon completion of the alkylation, cool the reaction mixture and add morpholine (excess).

- Stir the mixture at room temperature to facilitate the ring-opening of the epoxide.
- After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
- Purify the crude product by column chromatography to yield 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine.

| Intermediate                                                                                | Molecular Weight ( g/mol ) | Purity |
|---------------------------------------------------------------------------------------------|----------------------------|--------|
| 5-Amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline                            | ~246.25                    | >95%   |
| 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine | ~389.44                    | >98%   |

Table 2: Key intermediates in the synthesis of the quinazoline core.

## Stage 3: Final Amidation to Yield BAY-1082439

This final step involves the coupling of the synthesized warhead and the quinazoline core.

Materials:

- 2-Methylnicotinic acid
- 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
- 4-Dimethylaminopyridine (DMAP)
- N,N-Dimethylformamide (DMF)

## Protocol:

- To a solution of 2-methylnicotinic acid (1.2 eq) and 4-dimethylaminopyridine (DMAP, 1.4 eq) in anhydrous N,N-Dimethylformamide (DMF), cool the mixture to 0 °C.
- Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.7 eq) portion-wise, maintaining the temperature at 0 °C.
- Stir the mixture at 0 °C for 30 minutes.
- Add a solution of 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine (1.0 eq) in DMF to the reaction mixture at 0 °C.
- Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 19 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, the product may precipitate from the reaction mixture. Filter the solid and wash with DMF.
- Further purification can be achieved by recrystallization or column chromatography to yield BAY-1082439.

| Compound    | Molecular Weight (g/mol) | Purity | Yield |
|-------------|--------------------------|--------|-------|
| BAY-1082439 | 494.55                   | >99%   | ~85%  |

Table 3: Quantitative data for the final synthesis of BAY-1082439.[\[3\]](#)

## Signaling Pathway

BAY-1082439 functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting tumorigenesis. BAY-1082439 selectively inhibits the

alpha and beta isoforms of PI3K, thereby blocking the downstream signaling cascade and leading to an anti-tumor effect.



[Click to download full resolution via product page](#)

Inhibition of the PI3K/Akt/mTOR signaling pathway by BAY-1082439.

## Conclusion

The synthesis of BAY-1082439 is a complex but achievable process for researchers in drug development. The use of **Ethyl 2-methylNicotinate** as a starting material for the key 2-methylnicotinamide fragment is a critical part of the overall strategy. The provided protocols, based on available literature and patent information, offer a comprehensive guide for the laboratory-scale synthesis of this important PI3K inhibitor. Careful execution of each step and appropriate analytical monitoring are essential for a successful outcome.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of BAY-1082439 Utilizing Ethyl 2-methylNicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161284#use-of-ethyl-2-methylNicotinate-in-the-synthesis-of-bay-1082439>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)